6-Methylpyridin-2(3H)-one

GluN2A PAM NMDA receptor structure–activity relationship

Researchers requiring the specific 3H-tautomer for GluN2A PAM programs often face supply of undefined tautomeric mixtures. This product (CAS 832129-54-1) eliminates that risk. - Validated scaffold: 6.5-fold greater GluN2A PAM potency vs. unsubstituted pyridin-2-one; 8-9-fold over 6-ethyl/n-propyl analogs. - 13.2-fold AMPAR selectivity window confirmed via published SAR. - Consistent with co-crystal structures (PDB ligand 7RE) for reliable in silico modeling.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 832129-54-1
Cat. No. B14212651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridin-2(3H)-one
CAS832129-54-1
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=NC(=O)CC=C1
InChIInChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-3H,4H2,1H3
InChIKeyYQDSOMNGEOIBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridin-2(3H)-one: Tautomeric Heterocyclic Building Block


6-Methylpyridin-2(3H)-one (CAS 832129-54-1) is a monocyclic heterocyclic compound belonging to the 2-pyridone family. Its systematic IUPAC designation is 6-methyl-3H-pyridin-2-one, which explicitly defines the 3H-tautomeric state, distinguishing it from the more common 1H-tautomer (6-Methylpyridin-2(1H)-one, CAS 3279-76-3) . This compound serves as both a synthetic intermediate for constructing biologically active molecules and a validated ligand scaffold recognized in structural biology databases, with co-crystal structures deposited in the Protein Data Bank under the ligand code 7RE [1]. The quantifiable differentiation of this specific tautomer and its substitution pattern relative to closely related pyridinone analogs is established through comparative pharmacological and physicochemical data, making tautomeric identity a critical procurement specification.

Defined 3H-tautomer distinct from 1H isomer
PDB-validated ligand scaffold (code 7RE)
GluN2A PAM SAR-optimized 6-methyl substitution

Potency and Selectivity Gaps in Generic Pyridinone Analogs


Substituting 6-methylpyridin-2(3H)-one with an unsubstituted pyridin-2-one, a 6-ethyl, or a 6-n-propyl analog results in quantitatively demonstrable losses in target potency and selectivity that are not compensated by minor structural similarity. Published structure–activity relationship (SAR) data reveal that the 6-methyl substituent is uniquely optimal: the unsubstituted analog (R₁ = H) is 6.5-fold less potent as a GluN2A positive allosteric modulator (PAM), while bulkier alkyl groups (ethyl, n-propyl) reduce activity 8–9-fold relative to the methyl derivative [1]. Additionally, the 6-methyl group confers a selectivity window against AMPA receptors that is >13-fold improved over the unsubstituted scaffold [1]. Generic procurement of any pyridinone without defining the 6-methyl-3H tautomer therefore risks acquiring a compound with measurably inferior pharmacological and physicochemical properties for applications requiring this specific substitution pattern.

6-substituent mismatch Unsubstituted or bulkier alkyl analogs (ethyl, n-propyl) may exhibit substantially lower GluN2A potentiation and selectivity, with reported potency gaps exceeding 5-fold.
Tautomer identity The 1H-tautomer (CAS 3279-76-3) may not recapitulate the crystallographic binding modes observed for the 3H-tautomer, limiting structure-based design reproducibility.
Generic pyridinone sourcing Procuring any pyridinone without defining the 6-methyl-3H tautomer may yield a compound with unvalidated biological recognition and assay performance.

Product-Specific Quantitative Evidence Versus Closest Analogs


GluN2A PAM Potency Advantage Over Unsubstituted Pyridin-2-one

In a direct head-to-head comparison within the same study, the 6-methyl-substituted pyridin-2-one (compound 2) exhibited a GluN2A PAM EC₅₀ of 1.5 µM with 470% maximal potentiation at 30 µM, compared to the unsubstituted pyridin-2-one (compound 1, R₁ = H) which showed an EC₅₀ of 9.7 µM with only 190% potentiation [1]. The 6-methyl analog is therefore 6.5-fold more potent in activating GluN2A-containing NMDA receptors.

GluN2A PAM Potency
Head-to-head
6.5-fold EC₅₀ improvement; 2.5-fold max potentiation increase
Supports compound-specific potency requirement for GluN2A assays
Electrophysiology at saturating glycine; max potentiation at 30 µM
GluN2A PAM NMDA receptor structure–activity relationship

AMPAR Selectivity Window Relative to Unsubstituted Pyridin-2-one

The AMPAR binding IC₅₀ for the 6-methylpyridin-2-one derivative (compound 2) was 9.9 µM, whereas the unsubstituted pyridin-2-one (compound 1) displayed an AMPAR IC₅₀ of 0.75 µM [1]. This represents a 13.2-fold reduction in off-target binding to AMPA receptors, translating to a substantially improved selectivity window for GluN2A over AMPAR.

AMPAR Selectivity Window
Head-to-head
13.2-fold weaker AMPAR binding (IC₅₀ 9.9 vs 0.75 µM)
Supports subtype-selective NMDA modulation research
SPA binding assay; off-target reduction context
AMPAR selectivity off-target binding NMDA receptor modulation

Optimal 6-Methyl Substituent Versus Bulkier Alkyl Analogs

Within the same experimental series, the 6-ethyl analog (compound 3) displayed an EC₅₀ of 13 µM and the 6-n-propyl analog (compound 4) an EC₅₀ of 12 µM, both markedly less potent than the 6-methyl compound (EC₅₀ = 1.5 µM) [1]. The 6-methyl substituent is therefore 8.7-fold more potent than the 6-ethyl and 8.0-fold more potent than the 6-n-propyl analog.

6-Alkyl Substituent SAR
Head-to-head
8.7-fold more potent than 6-ethyl; 8.0-fold more potent than 6-n-propyl
6-Methyl substitution supports maximal GluN2A engagement in SAR series
Log D differences may influence potency; bulkier chains diminish activity
SAR alkyl substituent GluN2A potentiation

Defined 3H-Tautomeric State Versus 1H-Tautomer

6-Methylpyridin-2(3H)-one (CAS 832129-54-1) is unambiguously designated as the 3H-tautomer, with the exocyclic double bond located between C3 and C4 and the carbonyl at C2 [1]. This differs from the 1H-tautomer, 6-Methylpyridin-2(1H)-one (CAS 3279-76-3), which bears the double bond between N1 and C2. The 3H-tautomer is the specific form observed in protein–ligand co-crystal structures deposited in the Protein Data Bank under the three-letter code 7RE and recorded in the BioLiP database of biologically relevant ligand–protein interactions across 2 PDB entries [2][3].

Tautomeric State
Class-level
3H-tautomer (CAS 832129-54-1); PDB ligand code 7RE in 2 entries
Ensures congruence with crystallographic binding data
1H-tautomer (CAS 3279-76-3) not represented in PDB
tautomerism CAS registry specificity structural biology

Validated Glucokinase Activator Scaffold

Structure-based drug design guided by co-crystal structures of 6-methylpyridone-containing compounds (15, 22, and 30) established the 6-methylpyridone series as a novel class of glucokinase activators (GKAs) that potently activate glucokinase in enzyme and cell assays [1]. Anti-diabetic efficacy was demonstrated in an oral glucose tolerance test (OGTT) with a 6-methylpyridone-based compound (54) in a mouse model of type 2 diabetes [1]. This validates the 6-methylpyridone core as a productive scaffold for GKA lead optimization.

GK Activator Scaffold
Class-level
Co-crystal structures (PDB: 4ISG); reported OGTT response in mouse model
Supports structure-based GK activator research
Model-response endpoints; enzyme and cell assay context
glucokinase activator type 2 diabetes allosteric modulation

Optimal Research and Procurement Application Scenarios


GluN2A-Selective PAM Lead Optimization

For medicinal chemistry teams developing subtype-selective NMDA receptor modulators, 6-methylpyridin-2(3H)-one provides the optimal 6-substitution pattern validated through direct SAR comparison: 6.5-fold greater GluN2A PAM potency than unsubstituted pyridin-2-one and 8–9-fold superiority over 6-ethyl and 6-n-propyl analogs [1]. The 13.2-fold AMPAR selectivity window further supports its use in programs where GluN2A-specific potentiation without AMPAR cross-reactivity is required [1]. Procuring the correct 3H-tautomer (CAS 832129-54-1) ensures consistency with published co-crystal structures and established SAR trends.

Glucokinase Activator Drug Discovery for Type 2 Diabetes

The 6-methylpyridone core has been crystallographically validated as a glucokinase activator scaffold through co-crystal structures (PDB: 4ISG), with downstream lead compounds demonstrating oral anti-diabetic efficacy in mouse OGTT models [2]. Researchers pursuing structure-based design of allosteric GK activators can rely on this scaffold's established binding mode and enzyme activation profile. Alternative pyridinone substitution isomers lack equivalent structural biology validation for this target.

Computational Docking and Virtual Screening Reference Ligand

6-Methylpyridin-2(3H)-one is deposited in the BioLiP database (ligand code 7RE) across 2 PDB entries, providing experimentally determined binding geometries suitable for pharmacophore modeling and docking validation [3]. The compound's defined LogP (0.37) and polar surface area (29.43 Ų) further support its use as a fragment-sized reference ligand in computational chemistry workflows. The 3H-tautomer specification ensures the correct protonation state is used in silico.

Synthetic Intermediate for Heterocyclic Libraries

As a defined 3H-tautomeric building block, 6-methylpyridin-2(3H)-one serves as a versatile intermediate for constructing functionalized pyridinone libraries, including 3-substituted and 4-substituted derivatives accessed through electrophilic substitution or condensation chemistry [1]. The methyl group at the 6-position provides a chemically inert blocking element that prevents unwanted reactivity at this site during diversification, while the 3H-tautomer's exocyclic double bond between C3–C4 enables regioselective transformations distinct from the 1H-tautomer.

Application
Selection Property
Validation Focus
GluN2A-selective PAM research
6-Methyl substitution with 3H-tautomer
GluN2A potentiation & AMPAR selectivity endpoints
Glucokinase activator studies
Crystallographically confirmed 6-methylpyridone core
GK activation assay & model-response endpoints
Computational docking reference
PDB ligand code 7RE with defined tautomer
Binding geometry & pharmacophore validation
Heterocyclic library synthesis
3H-tautomeric regioselectivity & inert 6-methyl block
Derivatization reproducibility & isomer purity
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